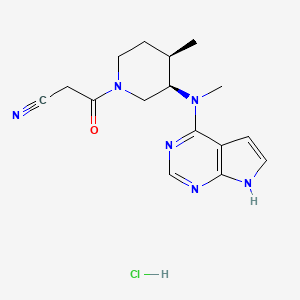

Tofacitinib hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H21ClN6O |

|---|---|

Molecular Weight |

348.8 g/mol |

IUPAC Name |

3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile;hydrochloride |

InChI |

InChI=1S/C16H20N6O.ClH/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);1H/t11-,13+;/m1./s1 |

InChI Key |

GAAYSQZMMCUMRF-YLAFAASESA-N |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.Cl |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.Cl |

Origin of Product |

United States |

Tofacitinib: a Pioneering Small Molecule Janus Kinase Inhibitor

Strategic Development of Selective Intracellular Kinase Inhibitors

The development of selective intracellular kinase inhibitors is a complex endeavor, primarily because most of these inhibitors target the highly conserved ATP binding pocket of kinases. eurekaselect.com This similarity in the binding site across different kinases can lead to cross-reactivity, potentially causing undesirable side effects and limiting the clinical utility of the drug. eurekaselect.com Therefore, a key strategy in the development of selective kinase inhibitors is to exploit the subtle differences that do exist in these binding pockets. acs.org

Historical Context of Tofacitinib (B832) in Targeted Drug Discovery

The journey of tofacitinib began with the quest for novel immunosuppressants for organ transplantation. jst.go.jpforbes.com The discovery of the Janus kinase (JAK) family of enzymes and their crucial role in the signaling pathways of numerous cytokines implicated in inflammatory diseases provided a promising new therapeutic target. researchgate.netnih.gov

Emergence as a First-in-Class Oral JAK Inhibitor

The identification of JAKs as potential therapeutic targets was a significant breakthrough. nih.gov It was observed that mutations in JAK3 led to severe combined immunodeficiency, suggesting that inhibiting this kinase could modulate the immune system. nih.gov This understanding laid the groundwork for the development of tofacitinib. nih.gov

Initially developed by Pfizer under the designation CP-690,550, tofacitinib was conceived as a JAK3 inhibitor for preventing organ transplant rejection. forbes.comnih.gov However, further research revealed its broader activity, inhibiting not only JAK3 but also JAK1 and to a lesser extent, JAK2. nih.gov This multi-JAK inhibition profile proved to be effective in modulating the signaling of a wide range of cytokines involved in the pathogenesis of rheumatoid arthritis. jst.go.jpresearchgate.net In 2012, tofacitinib, under the brand name Xeljanz, was approved by the U.S. Food and Drug Administration (FDA) for the treatment of rheumatoid arthritis, making it the first oral JAK inhibitor in its class. researchgate.netxeljanzattorney.comwikipedia.org

High-Throughput Screening and Lead Compound Identification

The discovery of the lead molecule for tofacitinib was a result of extensive medicinal chemistry efforts, including the use of high-throughput screening (HTS). researchgate.net HTS allows for the rapid testing of large libraries of chemical compounds to identify those that exhibit a desired biological activity. biorxiv.org This process was instrumental in identifying the initial chemical scaffold that would be further optimized to create tofacitinib. researchgate.net

The lead identification process involved screening for compounds that could effectively block the activity of the JAK enzyme. forbes.com Once a lead compound was identified through HTS, a process of high-speed analoging was employed to rapidly synthesize and test numerous variations of the lead molecule. researchgate.net This iterative process of synthesis and testing allowed for the refinement of the compound's properties, ultimately leading to the selection of tofacitinib (CP-690,550) for clinical development. forbes.com The successful application of HTS and subsequent lead optimization was a critical step in the development of this pioneering drug. researchgate.net

Molecular Mechanism of Action of Tofacitinib

Janus Kinase Inhibition Profile

Tofacitinib (B832) exhibits a distinct profile of inhibition across the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). patsnap.comnih.gov This selectivity is fundamental to its therapeutic effects and is determined by its chemical structure and mode of binding within the catalytic cleft of the target JAKs. nih.gov

Tofacitinib was initially developed with the aim of selectively targeting JAK3. bmj.com However, further studies revealed that it potently inhibits both JAK1 and JAK3. patsnap.comnih.gov The inhibition of JAK1 and JAK3 is a key aspect of tofacitinib's mechanism, as these kinases are critical for the signaling of many inflammatory cytokines. bmj.comnih.gov By blocking JAK1 and JAK3, tofacitinib disrupts the signaling of several key interleukins (IL), including IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21, as well as interferons (IFNs). patsnap.comnih.gov The inhibition of these cytokine pathways helps to reduce the inflammatory response. patsnap.com

The inhibitory activity of tofacitinib on different JAK isoforms has been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| JAK Isoform | IC50 (nM) |

|---|---|

| JAK1 | 56 |

| JAK2 | 406 |

| JAK3 | - |

| TYK2 | - |

Data represents typical values from in vitro assays and may vary between studies. A lower IC50 value indicates greater potency. pfizermedical.com

Tofacitinib demonstrates a lesser effect on JAK2 compared to JAK1 and JAK3. patsnap.comnih.gov While it does inhibit JAK2, the concentration required for 50% inhibition (IC50) is significantly higher than for JAK1 and JAK3. pfizermedical.com This differential effect is important because JAK2 is primarily involved in signaling for hematopoietic growth factors. actasdermo.org The minimal activity of tofacitinib on TYK2 further contributes to its specific immunomodulatory effects. researchgate.net

In cellular environments, JAKs function in pairs to transmit cytokine signals. researchgate.netpfizermedical.com Tofacitinib preferentially inhibits signaling mediated by cytokine receptors associated with JAK1 and/or JAK3. researchgate.netbmj.com This results in functional selectivity for pathways that utilize JAK1/3 and JAK1/2 combinations over those that rely on JAK2/2 homodimers. bmj.compfizermedical.com For instance, cytokines that signal through the common gamma chain (γc) receptor, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, primarily use the JAK1/JAK3 pairing and are thus potently inhibited by tofacitinib. actasdermo.org In contrast, signaling pathways that are dependent on JAK2/JAK2 pairs, which are crucial for hematopoiesis, are less affected. bmj.compfizermedical.com

| JAK Combination | IC50 (nM) |

|---|---|

| JAK1/JAK3 | 56 |

| JAK1/JAK2 | 406 |

| JAK2/JAK2 | 1377 |

Data from in vitro activity assays. A lower IC50 value indicates greater inhibitory potency. pfizermedical.com

Downstream Molecular Pathway Modulation

The inhibition of JAK enzymes by tofacitinib leads to the modulation of downstream signaling events, ultimately altering gene expression and cellular responses. pfizermedical.com

A critical step in the JAK-STAT signaling pathway is the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs). patsnap.compfizermedical.com Upon cytokine binding to its receptor, activated JAKs phosphorylate STAT proteins. nih.gov These phosphorylated STATs then form dimers, translocate to the cell nucleus, and act as transcription factors, regulating the expression of genes involved in inflammation and immune responses. patsnap.comnih.gov Tofacitinib, by inhibiting JAKs, prevents the phosphorylation of STATs, thereby blocking their activation and subsequent nuclear translocation. patsnap.compfizermedical.com Studies have shown that tofacitinib significantly reduces the phosphorylation of STAT1 and STAT3 in response to inflammatory stimuli. medicaljournals.sebmj.comtandfonline.com This suppression of STAT activation is a key mechanism through which tofacitinib exerts its therapeutic effects. bmj.com

By preventing the activation of STATs, tofacitinib effectively inhibits the transcriptional responses mediated by a wide range of pro-inflammatory cytokines. drugbank.compfizermedical.com This leads to a reduction in the production of various inflammatory mediators, including other cytokines, chemokines, and matrix metalloproteinases, which are involved in tissue inflammation and damage. drugbank.combmj.comtandfonline.com For example, research has demonstrated that tofacitinib can suppress the expression of genes regulated by interferons and interleukins in synovial tissue. bmj.com This broad inhibition of cytokine-mediated gene expression contributes to the resolution of inflammation and the alleviation of disease symptoms. pfizermedical.commedicaljournals.se

Specific Cytokine Pathway Blockade

Tofacitinib hydrochloride exerts its immunomodulatory effects by inhibiting the signaling of a wide array of cytokines crucial for the activation and function of various immune cells. This inhibition is achieved through the blockade of Janus kinase (JAK) enzymes, which are essential for intracellular signal transduction following cytokine receptor binding.

Common γc Cytokines (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, IL-21)

Tofacitinib potently inhibits the signaling of cytokines that utilize the common gamma chain (γc) receptor subunit. patsnap.comnih.gov These cytokines, including Interleukin-2 (B1167480) (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, are critical for the development, proliferation, and function of T cells, B cells, and Natural Killer (NK) cells. nih.govresearchgate.net The signaling of these cytokines predominantly relies on the JAK1 and JAK3 pathways. nih.govarchivesofrheumatology.org By blocking JAK1 and JAK3, tofacitinib effectively disrupts the downstream signaling cascades initiated by these γc cytokines. patsnap.comarchivesofrheumatology.orgpharmacyfreak.com

Research has demonstrated that tofacitinib inhibits the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, which are key downstream targets of JAKs. Specifically, tofacitinib has been shown to block STAT phosphorylation induced by IL-2, IL-4, IL-7, IL-15, and IL-21 with similar potencies in both mouse and human T cells. nih.gov For instance, in vitro studies have shown that tofacitinib potently suppresses JAK1/JAK3-mediated signaling induced by IL-2, IL-4, IL-15, and IL-21 in CD4+ T cells. frontiersin.orgfrontiersin.org This blockade of γc cytokine signaling is a central component of tofacitinib's mechanism of action, contributing significantly to its immunomodulatory effects. nih.govacs.org

The table below summarizes the common γc cytokines affected by tofacitinib and their primary signaling pathways.

| Cytokine | Receptor Subunits | Primary JAK Pathway | Key Immune Functions |

| IL-2 | IL-2Rα, IL-2Rβ, γc | JAK1, JAK3 | T cell proliferation and differentiation |

| IL-4 | IL-4Rα, γc | JAK1, JAK3 | Th2 differentiation, B cell activation |

| IL-7 | IL-7Rα, γc | JAK1, JAK3 | T cell development and homeostasis |

| IL-9 | IL-9Rα, γc | JAK1, JAK3 | Mast cell activation, Th2 responses |

| IL-15 | IL-15Rα, IL-2/15Rβ, γc | JAK1, JAK3 | NK cell and CD8+ T cell development and function nih.gov |

| IL-21 | IL-21R, γc | JAK1, JAK3 | B cell differentiation, Th17 responses |

gp130 Family Cytokines (e.g., IL-6)

Tofacitinib also interferes with the signaling of cytokines belonging to the gp130 family, most notably Interleukin-6 (IL-6). nih.gov IL-6 is a pleiotropic cytokine with a significant role in inflammation and immune responses. Its signaling primarily involves JAK1 and JAK2. frontiersin.orgfrontiersin.org Tofacitinib's inhibitory action on JAK1 leads to the disruption of the IL-6 signaling pathway. nih.gov

Studies have shown that tofacitinib can inhibit IL-6-driven phosphorylation of STAT3 and STAT1 in T cells. nih.gov In vivo studies in patients with rheumatoid arthritis have demonstrated that tofacitinib treatment leads to a significant decrease in circulating levels of IL-6. nih.govresearchgate.net This reduction in IL-6 signaling and production contributes to the anti-inflammatory effects of tofacitinib. nih.govnih.gov

Interferons (e.g., IFN-γ, IFN-α/β)

Interferons (IFNs) are a family of cytokines with crucial roles in antiviral defense and immune regulation. Tofacitinib has been shown to modulate the signaling of both type I (IFN-α/β) and type II (IFN-γ) interferons. frontiersin.orgjci.org IFN-γ signals through the JAK1 and JAK2 pathway, while type I interferons utilize the JAK1 and TYK2 pathway. mdpi.com

Tofacitinib has been demonstrated to suppress IFN-γ-induced STAT1 phosphorylation in various cell types, including monocytes and CD4+ T cells. frontiersin.org Similarly, it inhibits IFN-α-induced STAT phosphorylation. frontiersin.orgfrontiersin.org The inhibitory effect of tofacitinib on interferon-induced STAT1 signaling is considered a potential mechanism for its therapeutic effects in certain autoimmune conditions. frontiersin.orgacrabstracts.orgnih.gov In vitro studies have shown that tofacitinib can inhibit the same IFN-γ-activated molecular pathways that are suppressed by SOCS1, a negative regulator of cytokine signaling. researchgate.net

Oncostatin M (OSM) Signaling

Oncostatin M (OSM) is a pleiotropic cytokine from the IL-6 family that is implicated in the pathogenesis of inflammatory diseases like rheumatoid arthritis. frontiersin.org OSM signals through a receptor complex that activates the JAK/STAT pathway. frontiersin.org Research has shown that tofacitinib can suppress OSM-induced JAK/STAT signaling in fibroblast-like synoviocytes from patients with rheumatoid arthritis. nih.gov By blocking JAK activation, tofacitinib inhibits the downstream signaling pathways activated by OSM. frontiersin.org This inhibition of OSM signaling is a key mechanism by which tofacitinib may ameliorate inflammation and joint destruction in arthritis. nih.gov

IL-23/Th17 Axis Modulation

The IL-23/Th17 axis plays a critical role in the pathogenesis of several autoimmune diseases. Tofacitinib can modulate this pathway, although its effects are often considered less direct compared to its impact on γc cytokines. nih.gov IL-23 signals through a receptor complex that utilizes JAK2 and TYK2. While tofacitinib has a lesser effect on JAK2 and little on TYK2, it can still influence the Th17 pathway. nih.gov

Tofacitinib has been shown to inhibit the differentiation of pathogenic Th17 cells. nih.govresearchgate.net This effect may be partly due to the inhibition of other cytokines that promote Th17 differentiation, such as IL-6 and IL-21. researchgate.net By dampening the signaling of these key cytokines, tofacitinib can indirectly suppress the IL-23/Th17 axis and reduce the production of pro-inflammatory cytokines like IL-17.

Cellular and Immunomodulatory Effects

The blockade of multiple cytokine signaling pathways by this compound translates into a broad range of cellular and immunomodulatory effects. These effects are observed across various components of both the innate and adaptive immune systems.

Tofacitinib has been shown to inhibit the proliferation of CD4+ and CD8+ T cells. doaj.org It also impacts T helper cell differentiation, notably by suppressing the differentiation of Th1 and Th17 lineages while having a lesser effect on Th2 and regulatory T cells. researchgate.netdoaj.org Furthermore, treatment with tofacitinib has been associated with a decrease in the production of IFN-γ by T cells. researchgate.netresearchgate.net

In addition to its effects on T cells, tofacitinib influences other immune cell populations. It can lead to a dose-dependent decrease in Natural Killer (NK) cells and an increase in B cells. drugbank.com Tofacitinib also directs monocytes and macrophages towards an anti-inflammatory phenotype and suppresses cytokine production in intestinal epithelial cells. doaj.org In the context of rheumatoid arthritis, tofacitinib has been shown to suppress the expression of chemokines stimulated by TNF in fibroblast-like synoviocytes, thereby limiting the infiltration of immune cells into inflamed joints. nih.gov

The table below provides a summary of the key cellular and immunomodulatory effects of tofacitinib.

| Cell Type | Effect of Tofacitinib |

| CD4+ and CD8+ T Cells | Inhibition of proliferation doaj.orgfrontiersin.org |

| T Helper Cells | Inhibition of Th1 and Th17 differentiation researchgate.netdoaj.org |

| Natural Killer (NK) Cells | Dose-dependent decrease in cell counts drugbank.comnih.gov |

| B Cells | Dose-dependent increase in cell counts drugbank.com |

| Monocytes/Macrophages | Promotion of an anti-inflammatory phenotype doaj.org |

| Fibroblast-like Synoviocytes | Suppression of chemokine expression nih.gov |

| Intestinal Epithelial Cells | Suppression of cytokine production doaj.org |

Lymphocyte Subpopulation Responses

Tofacitinib significantly impacts the behavior of various lymphocyte subpopulations, including T cells, B cells, and Natural Killer (NK) cells.

CD4+ T Cell Proliferation and Differentiation (e.g., Th1, Th17)

Tofacitinib has a profound effect on CD4+ T helper (Th) cells, particularly the pro-inflammatory Th1 and Th17 lineages. It inhibits the proliferation of both CD4+ and CD8+ T cells and potently suppresses the differentiation of naïve CD4+ T cells into Th1 and Th17 cells. researchgate.netyoutube.com This is achieved through the inhibition of specific JAK-STAT signaling pathways. For instance, tofacitinib selectively inhibits interferon-gamma (IFN-γ)-induced STAT1 phosphorylation, interleukin-4 (IL-4)-induced STAT6 phosphorylation, and IL-2-induced STAT5 phosphorylation at nanomolar concentrations. nih.gov The suppression of IL-6-induced STAT3 phosphorylation, which is crucial for Th17 differentiation, requires higher concentrations of tofacitinib. nih.gov By blocking these pathways, tofacitinib prevents the activation of key transcription factors necessary for the development of pathogenic Th1 and Th17 cells. nih.gov Studies have shown that tofacitinib treatment leads to a significant reduction in the frequency of Th1 and Th17 cells and a decrease in the production of their signature cytokines, IFN-γ and IL-17, respectively. researchgate.netuni-koeln.de

Table 1: Effect of Tofacitinib on CD4+ T Cell Differentiation Pathways

| T Helper Cell Lineage | Key Cytokines for Differentiation | Key STAT Protein(s) | Effect of Tofacitinib |

|---|---|---|---|

| Th1 | IL-12, IFN-γ | STAT1, STAT4 | Inhibition of differentiation and IFN-γ production nih.govnih.gov |

| Th17 | IL-6, IL-23, TGF-β | STAT3 | Inhibition of differentiation and IL-17 production nih.govnih.govuni-koeln.de |

B Cell Function and Antibody Production

Tofacitinib directly impacts human naïve B-lymphocytes by impairing their development into plasmablasts and subsequently reducing immunoglobulin secretion. nih.gov Mechanistic studies have revealed that tofacitinib treatment leads to a significant reduction in the induction of key B-cell fate-determining transcription factors, including Blimp-1, Xbp-1, and IRF-4. nih.gov This interference with B cell differentiation results in a marked decrease in the production of various immunoglobulin isotypes. In murine models, tofacitinib has been shown to cause thousandfold reductions in IgG1 titers and also suppress IgM and IgG3 production in response to immunization. nih.gov Furthermore, tofacitinib treatment has been associated with a reduction in the number of germinal center B cells and impaired formation of germinal centers, which are critical for affinity maturation and the generation of long-lived plasma cells. nih.gov While the effect on naïve B cells is profound, the impact on memory B cells appears to be less pronounced. nih.gov

Table 2: Impact of Tofacitinib on B Cell Function

| B Cell Parameter | Effect of Tofacitinib | Key Findings |

|---|---|---|

| Plasmablast Development | Impaired | Strong inhibition of naïve B cell differentiation into plasmablasts. nih.gov |

| Immunoglobulin Secretion | Reduced | Significant decrease in IgG1, IgM, and IgG3 isotypes. nih.gov |

| Transcription Factors | Downregulated | Reduced induction of Blimp-1, Xbp-1, and IRF-4. nih.gov |

| Germinal Centers | Impaired Formation | Fewer germinal center B cells observed. nih.gov |

Natural Killer (NK) Cell Activation and Cytotoxicity

Tofacitinib effectively suppresses the function of Natural Killer (NK) cells, which are crucial components of the innate immune system. The primary mechanism involves the inhibition of signaling by cytokines essential for NK cell function, such as IL-15. nih.gov Tofacitinib has been shown to suppress IL-15-induced STAT1 phosphorylation, a key step in NK cell activation. nih.gov This leads to a reduction in NK cell-mediated cytotoxicity against target cells. nih.govresearchgate.net Furthermore, tofacitinib treatment results in decreased expression of pro-inflammatory genes and the secretion of pro-inflammatory cytokines, including IFN-γ, by NK cells. nih.govfrontiersin.org The release of cytotoxic granules containing perforin and granzyme B, which are essential for killing target cells, is also suppressed by tofacitinib. frontiersin.org In vivo studies have demonstrated that tofacitinib can lead to a dose-dependent reduction in peripheral NK cell levels. nih.gov

Table 3: Tofacitinib's Effect on Natural Killer (NK) Cell Function

| NK Cell Function | Effect of Tofacitinib | Specific Mechanisms |

|---|---|---|

| Activation | Suppressed | Inhibition of IL-15-induced STAT1 phosphorylation. nih.gov |

| Cytotoxicity | Reduced | Decreased ability to kill target cells. nih.govresearchgate.net |

| Cytokine Secretion | Inhibited | Reduced production of IFN-γ. nih.govfrontiersin.org |

| Cytotoxic Granules | Suppressed Release | Decreased expression of perforin and granzyme B. frontiersin.org |

Regulation of Inflammatory Mediators and Chemokines

Tofacitinib significantly downregulates the production of a wide array of pro-inflammatory cytokines and chemokines that are pivotal in the pathogenesis of autoimmune diseases. In patients with rheumatoid arthritis, tofacitinib treatment has been shown to reduce the serum levels of key inflammatory mediators such as IL-6 and IFN-γ. scienceopen.com Although tofacitinib does not directly target TNF-α, its levels have also been observed to decrease, potentially due to the interconnected nature of inflammatory pathways. scienceopen.com In vitro studies have demonstrated that tofacitinib can inhibit the production of IL-17A. nih.gov Furthermore, tofacitinib has been shown to suppress the expression of important chemokines, including CXCL10, which is involved in the recruitment of immune cells to sites of inflammation. nih.gov This broad inhibition of inflammatory mediators contributes to the rapid anti-inflammatory effects observed with tofacitinib treatment. nih.gov

Table 4: Tofacitinib's Regulation of Key Inflammatory Mediators

| Inflammatory Mediator | Effect of Tofacitinib | Context of Observation |

|---|---|---|

| Interleukin-6 (IL-6) | Reduced | Serum levels in rheumatoid arthritis patients. scienceopen.com |

| Interferon-gamma (IFN-γ) | Reduced | Serum levels in rheumatoid arthritis patients. scienceopen.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced | Serum levels in rheumatoid arthritis patients (indirect effect). scienceopen.com |

| Interleukin-17A (IL-17A) | Inhibited | In vitro studies. nih.gov |

| CXCL10 | Suppressed | Expression in synovial biopsies of rheumatoid arthritis patients. nih.gov |

Modulation of Innate Immune Responses

Tofacitinib also exerts a significant influence on the innate immune system, particularly on monocytes and macrophages. It has been shown to modulate the polarization of macrophages, which can exist in a pro-inflammatory (M1) or an anti-inflammatory (M2) state. Tofacitinib has a modulating effect on M1-like macrophages, where the impact on pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β, IL-12, IL-23) is less pronounced than the induction of the anti-inflammatory cytokine IL-10. nih.gov However, during M2-like polarization, tofacitinib impairs the development of this phenotype, as evidenced by decreased IL-10 levels and reduced expression of the M2 marker CD206. nih.gov Interestingly, tofacitinib strongly downregulates the expression of immunostimulatory molecules such as CD80, CD86, CD83, and CD40 on both M1-like and M2-like macrophages. nih.govoup.com This reduction in co-stimulatory molecules can limit the ability of these antigen-presenting cells to activate T cells, thereby dampening the adaptive immune response. Some studies suggest that tofacitinib may favor the generation of M1-like pro-inflammatory macrophages while inhibiting the differentiation of monocytes into regulatory M2 macrophages. researcher.life

Table 5: Tofacitinib's Modulation of Macrophage Phenotype and Function

| Macrophage Parameter | Effect of Tofacitinib | Key Findings |

|---|---|---|

| M1 Polarization | Modulated | Less pronounced effect on pro-inflammatory cytokines, induction of IL-10. nih.gov |

| M2 Polarization | Impaired | Decreased IL-10 levels and CD206 expression. nih.gov |

| Immunostimulatory Molecules | Downregulated | Reduced expression of CD80, CD86, CD83, and CD40. nih.govoup.com |

Impact on Fibroblast-Like Synoviocytes (FLSs)

In the context of rheumatoid arthritis, fibroblast-like synoviocytes (FLSs) are key players in the perpetuation of inflammation and joint destruction. Tofacitinib has been shown to directly affect the pathogenic behavior of these cells. One of the mechanisms is through the modulation of autophagy, a cellular process that is hyperactive in RA FLSs and contributes to their survival. Studies have demonstrated that tofacitinib can decrease autophagy in FLSs, as indicated by a reduction in the levels of the autophagy marker LC3-II. nih.govnih.gov This effect is observed both in the presence of autophagy inducers and under conditions of serum deprivation. nih.gov Additionally, tofacitinib may inhibit the differentiation of FLSs into myofibroblasts, a cell type responsible for excessive extracellular matrix production and fibrosis. In vitro studies have shown that tofacitinib can significantly reduce the mRNA expression of myofibroblast markers, including collagen I and alpha-smooth muscle actin (α-SMA), in FLSs stimulated with TGF-β and IL-6. mdpi.comunibo.it

Table 6: Effect of Tofacitinib on Fibroblast-Like Synoviocytes (FLSs)

| FLS Parameter | Effect of Tofacitinib | Specific Markers/Pathways Affected |

|---|---|---|

| Autophagy | Decreased | Reduction in the autophagy marker LC3-II. nih.govnih.gov |

| Myofibroblast Differentiation | Inhibited (at mRNA level) | Reduced mRNA expression of Collagen I and α-SMA. mdpi.comunibo.it |

Preclinical Pharmacology and in Vitro Investigations

Enzyme Kinetic Studies of JAK Inhibition

The primary mechanism of tofacitinib's action is the inhibition of JAK enzymes. patsnap.com This inhibition is achieved through competitive binding to the ATP-binding site within the kinase domain of JAKs. samipubco.comnih.gov

Competitive Binding to the ATP-Binding Pocket of JAKs

Tofacitinib (B832) acts as a reversible, competitive inhibitor by binding to the ATP-binding pocket in the kinase domain of Janus kinases (JAKs). samipubco.com This binding prevents the phosphorylation and subsequent activation of the JAK enzymes. samipubco.com Molecular dynamics simulations have shown that tofacitinib interacts with all JAKs at the ATP-binding site through electrostatic attraction, hydrogen bond formation, and van der Waals interactions. nih.govacs.org Specifically, conserved glutamate (B1630785) and leucine (B10760876) residues in the hinge region of JAK1, JAK2, and JAK3 are crucial for stabilizing the binding of tofacitinib through the formation of strong hydrogen bonds. nih.govacs.org This interaction leads to a closed conformation of the ATP-binding site, effectively blocking the catalytic activity of the enzyme. nih.govacs.org

Characterization of Inhibitory Constants (Ki) and IC50 Values (General Principles)

The inhibitory potency of tofacitinib against different JAK isoforms is quantified by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values. These values are determined through enzyme-based assays. nih.gov Tofacitinib exhibits varying degrees of inhibition across the JAK family, with a primary affinity for JAK1 and JAK3, and a lesser effect on JAK2. patsnap.com The IC50 values for tofacitinib against different JAK combinations have been reported as follows: JAK1/JAK3 (56 nM), JAK1/JAK2 (406 nM), and JAK2/JAK2 (1377 nM). pfizermedical.com Other studies have reported IC50 ranges of 1.7–3.7 nM for JAK1, 1.8–4.1 nM for JAK2, and 0.75–1.6 nM for JAK3. nih.govresearchgate.net The binding affinities, predicted from computational models, also suggest that tofacitinib inhibits JAK3 more efficiently than JAK1 and JAK2. nih.gov

Table 1: Inhibitory Activity of Tofacitinib against JAK Isoforms

| JAK Isoform/Combination | IC50 (nM) |

|---|---|

| JAK1/JAK3 | 56 pfizermedical.com |

| JAK1/JAK2 | 406 pfizermedical.com |

| JAK2/JAK2 | 1377 pfizermedical.com |

| JAK1 | 1.7 - 3.7 nih.govresearchgate.net |

| JAK2 | 1.8 - 4.1 nih.govresearchgate.net |

Cellular Pharmacodynamic Assessments

The enzymatic inhibition of JAKs by tofacitinib translates into significant effects at the cellular level, primarily through the disruption of the JAK-STAT signaling pathway. patsnap.com

Dose-Dependent Inhibition of STAT Phosphorylation in Cell Lines

Upon cytokine binding to their receptors, JAKs are activated and subsequently phosphorylate Signal Transducers and Activators of Transcription (STATs). wikipedia.orgpatsnap.com These phosphorylated STATs then translocate to the nucleus to regulate gene expression. patsnap.com Tofacitinib prevents the phosphorylation and activation of STATs by inhibiting JAKs. pfizermedical.com Studies in various cell lines have demonstrated that tofacitinib causes a dose-dependent inhibition of STAT phosphorylation. For instance, in C28/I2 human juvenile chondrocytes, tofacitinib (at concentrations of 2.5 nM, 20 nM, 50 nM, and 100 nM) decreased IL-6-induced phosphorylation of STAT1 and STAT3 in a dose-dependent manner. tandfonline.com Similarly, in eutopic epithelial cells from both control patients and those with endometriosis, tofacitinib significantly inhibited STAT3 phosphorylation at concentrations of 0.02 µM and 0.2 µM. nih.gov In vivo studies in patients with rheumatoid arthritis have also shown that tofacitinib treatment significantly decreases cytokine-induced phosphorylation of various STAT proteins in peripheral blood monocytes, T cells, and B cells. tuni.fihelsinki.finih.gov

Suppression of Cytokine Production and Gene Expression in Stimulated Cells

By inhibiting the JAK-STAT pathway, tofacitinib effectively suppresses the production of pro-inflammatory cytokines and modulates the expression of genes involved in the inflammatory response. samipubco.com In human juvenile chondrocyte cell lines, tofacitinib was found to inhibit the relative expression of matrix metalloproteinase-3 (MMP-3) and MMP-13 in response to IL-6. tandfonline.com In vitro studies on Ishikawa cells showed that tofacitinib reduced the mRNA levels of hypoxia-inducible factor 1α (HIF1α) and vascular endothelial growth factor (VEGF). nih.gov Furthermore, tofacitinib has been shown to robustly inhibit the production of interferon-alpha (IFNα) by toll-like receptor-stimulated plasmacytoid dendritic cells. nih.gov It also downregulates the expression of several components of the JAK-STAT pathway itself in peripheral blood mononuclear cells. tuni.fihelsinki.fi

Effects on Cell Proliferation and Apoptosis in Specific Cell Types

Tofacitinib has demonstrated effects on cell proliferation and apoptosis in various cell types. In rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), tofacitinib was shown to inhibit cell proliferation and accelerate apoptosis. researchgate.net It has also been found to induce G1 cell cycle arrest and inhibit tumor growth in Epstein-Barr virus (EBV)-associated T and natural killer (NK) cell lymphoma cells. researchgate.netnih.gov In EBV-negative NK cell lines, tofacitinib prominently induces apoptosis, while its effect is more modest in EBV-positive T and NK cell lines. researchgate.net In fibroblast cell cultures (both skin and hepatic), tofacitinib inhibited cell proliferation in a concentration-dependent manner, with cytotoxic effects observed starting at a concentration of 100 nM. nih.gov

Table 2: Summary of Cellular Effects of Tofacitinib

| Cell Type | Effect | Key Findings |

|---|---|---|

| C28/I2 Chondrocytes | Inhibition of STAT Phosphorylation | Dose-dependent decrease in IL-6-induced p-STAT1 and p-STAT3. tandfonline.com |

| Endometrial Epithelial Cells | Inhibition of STAT Phosphorylation | Significant reduction in pSTAT3 levels at 0.02 µM and 0.2 µM. nih.gov |

| Peripheral Blood Mononuclear Cells (in vivo) | Inhibition of STAT Phosphorylation | Decreased cytokine-induced phosphorylation of multiple STATs. tuni.fihelsinki.finih.gov |

| C28/I2 Chondrocytes | Suppression of Gene Expression | Inhibition of IL-6-induced MMP-3 and MMP-13 expression. tandfonline.com |

| Ishikawa Cells | Suppression of Gene Expression | Reduction in HIF1α and VEGF mRNA levels. nih.gov |

| Plasmacytoid Dendritic Cells | Suppression of Cytokine Production | Robust inhibition of IFNα production. nih.gov |

| RA Fibroblast-Like Synoviocytes | Inhibition of Proliferation & Induction of Apoptosis | Accelerated apoptosis and inhibited proliferation. researchgate.net |

| EBV-associated T and NK Cell Lymphoma Cells | Inhibition of Proliferation & Induction of G1 Arrest | Inhibited tumor growth. researchgate.netnih.gov |

In Vitro Modulation of Biological Processes

Tofacitinib hydrochloride (hereafter referred to as tofacitinib) has been the subject of numerous in vitro investigations to elucidate its effects on various biological processes at a cellular level. These studies have provided critical insights into its mechanisms of action beyond its primary Janus kinase (JAK) inhibitory function.

Fibroblast Cell Culture Studies

Fibroblasts are key cells in tissue homeostasis and pathology, particularly in fibrotic diseases and inflammatory conditions. The in vitro effects of tofacitinib on these cells have been a significant area of preclinical research.

In vitro studies using both skin and hepatic fibroblast cell cultures have demonstrated that tofacitinib inhibits cell proliferation and collagen synthesis. This inhibitory effect was observed to be both dose- and concentration-dependent nih.gov. The viability of fibroblasts was found to decrease with the inhibition of the JAK/STAT pathway by tofacitinib nih.gov. Furthermore, tofacitinib has been shown to reduce the levels of transforming growth factor-beta 1 (TGF-β1), a key mediator of fibrosis and collagen production nih.gov. In studies on fibroblast-like synoviocytes from rheumatoid arthritis patients, tofacitinib, when combined with TGF-β and Interleukin-6 (IL-6), reduced the expression of collagen I, suggesting a potential to inhibit myofibroblast differentiation nih.gov. Other research has indicated that tofacitinib can inhibit cytokine-induced fibroblast proliferation researchgate.net.

Table 1: Effect of Tofacitinib on Fibroblast Proliferation and Associated Markers

| Parameter | Cell Type | Observation | Finding |

|---|---|---|---|

| Cell Proliferation | Skin and Hepatic Fibroblasts | Concentration-dependent decrease | Tofacitinib inhibits fibroblast proliferation nih.gov. |

| Cell Viability | Skin and Hepatic Fibroblasts | Decreased with increasing dose and exposure time | Tofacitinib reduces fibroblast viability nih.gov. |

| Collagen Synthesis | Skin and Hepatic Fibroblasts | Inhibition observed | Tofacitinib curtails collagen production by fibroblasts nih.gov. |

| TGF-β1 Levels | Skin and Hepatic Fibroblasts | Lowered after administration | Tofacitinib reduces a key fibrotic mediator nih.gov. |

| Collagen I Expression | Rheumatoid Arthritis Fibroblast-Like Synoviocytes | Reduced expression | Tofacitinib may inhibit myofibroblast differentiation nih.gov. |

The balance between Matrix Metalloproteinases (MMPs), which degrade the extracellular matrix, and their endogenous inhibitors, Tissue Inhibitors of Metalloproteinases (TIMPs), is crucial for tissue remodeling. In fibroblast cell cultures, tofacitinib administration has been shown to lower the levels of MMP-3 and TIMP-1 nih.gov. In a related in vitro study on human juvenile chondrocytes, tofacitinib significantly inhibited the interleukin-6 (IL-6)-induced expression of MMP-3 and MMP-13 nih.govtandfonline.comnih.gov. While not directly in fibroblasts, this study also showed that tofacitinib reduced the number of MMP-3, MMP-9, and MMP-13 antibody-positive chondrocytes, indicating a broader regulatory effect on MMP production nih.govtandfonline.comnih.gov.

Interruption of Prolactin Signaling in Leydig Cells

Preclinical studies have investigated the off-target effects of tofacitinib, including its impact on endocrine signaling pathways. In isolated primary rat Leydig cells, prolactin (PRL) was shown to increase the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) protein and the mRNA levels for the luteinizing hormone (LH) receptor nih.govoup.comoup.com. Tofacitinib was found to dose-dependently inhibit these prolactin-induced effects at concentrations relevant to those observed in rat carcinogenicity studies nih.govoup.comoup.com. This demonstrates a novel mechanism of interrupting prolactin signaling by modulating JAK activity nih.govoup.com. Specifically, since prolactin signals through the JAK2 pathway, it is hypothesized that tofacitinib's inhibition of JAK2 activity functionally blocks or reduces the signal from prolactin to the cell nih.govoup.comoup.com.

Drug Interaction Mechanisms from Preclinical In Vitro Studies

Understanding the potential for drug-drug interactions is a critical component of preclinical evaluation. In vitro studies have been instrumental in characterizing the metabolic profile of tofacitinib and its potential to interact with other therapeutic agents.

Cytochrome P450 (CYP) Enzyme Metabolism and Inhibition Profile

In vitro studies utilizing human liver microsomes and recombinant CYP450 isoforms have established that the metabolism of tofacitinib is primarily mediated by CYP3A4, with a minor contribution from CYP2C19 nih.govpfizermedical.comclinpgx.orgfda.gov. Approximately 70% of tofacitinib's clearance is attributed to hepatic metabolism pfizermedical.comclinpgx.org.

Further in vitro investigations have revealed that tofacitinib acts as a mechanism-based inactivator of CYP3A4, exhibiting concentration-, time-, and NADPH-dependent inhibition nih.govnih.gov. One study determined the inactivation kinetic parameters for CYP3A4 by tofacitinib, with a KI of 93.2 μM and a kinact of 0.037 min-1 nih.gov.

Despite its role as a CYP3A4 substrate and inactivator, in vitro studies also indicate that tofacitinib does not significantly inhibit or induce the activity of major human drug-metabolizing CYPs (including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) at concentrations corresponding to therapeutic doses pfizermedical.com. This finding was later corroborated in human drug interaction studies pfizermedical.com.

In vitro experiments using rat liver microsomes have also been employed to study potential drug interactions. For instance, the inhibitory effects of certain lipid-lowering agents on tofacitinib metabolism were evaluated, revealing that simvastatin and lovastatin significantly inhibited its metabolism with IC50 values of 5.837 μM and 10.68 μM, respectively nih.gov. Similarly, in vitro studies with murine liver microsomes showed that the antidiabetic drugs gliquidone and linagliptin inhibited tofacitinib metabolism with IC50 values of 1.140 μM and 4.064 μM, respectively nih.gov. Another study demonstrated non-competitive inhibition of tofacitinib metabolism by voriconazole in rat liver and intestine microsomes mdpi.com.

Table 2: In Vitro Inhibition of Tofacitinib Metabolism by Various Compounds

| Inhibiting Compound | System | IC50 Value | Type of Inhibition |

|---|---|---|---|

| Simvastatin | Rat Liver Microsomes | 5.837 μM | Mixed nih.gov |

| Lovastatin | Rat Liver Microsomes | 10.68 μM | Not specified |

| Gliquidone | Murine Liver Microsomes | 1.140 μM | Mixed (Competitive and Non-competitive) nih.gov |

| Linagliptin | Murine Liver Microsomes | 4.064 μM | Competitive nih.gov |

| Voriconazole | Rat Liver and Intestine Microsomes | Not specified | Non-competitive mdpi.com |

Transporter Interactions (e.g., MDR1)

In vitro investigations have been conducted to evaluate the potential of tofacitinib to interact with various drug transporters, including the P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1. These transporters are crucial for the absorption, distribution, and excretion of many drugs.

Based on available in vitro data, the potential for tofacitinib to inhibit transporters such as P-glycoprotein at therapeutic concentrations is considered to be low. This suggests that tofacitinib is unlikely to cause clinically significant drug-drug interactions by inhibiting the efflux of other drugs that are substrates of this transporter.

While direct and detailed preclinical studies focusing solely on the interaction between tofacitinib and the MDR1 transporter are not extensively detailed in publicly available literature, the collective evidence from broader drug interaction studies provides some insight. For instance, studies on the co-administration of tofacitinib with other medications, some of which may be substrates for P-gp, have not highlighted significant interactions mediated by this transporter.

One area of research has explored the role of other transporters in the disposition of tofacitinib. A study investigating the role of organic cation transporters (OCTs) in synovial fibroblasts, which are key cells in the pathology of rheumatoid arthritis, found that tofacitinib's intracellular concentration was influenced by the Multidrug and Toxin Extrusion Protein 1 (MATE1). Specifically, tofacitinib was identified as an inhibitor of human MATE1 (hMATE1). In contrast, the same study did not observe any significant interaction between tofacitinib and the tested organic cation transporters (OCTs).

The following table summarizes the findings from an in vitro study on the interaction of tofacitinib with a specific transporter.

| Transporter | Cell Line | Assay Type | Result | Value |

|---|---|---|---|---|

| hMATE1 | HEK cells | ASP+ uptake inhibition | Inhibition | IC50 of 19.8 µM |

It is important to note that while the potential for P-gp inhibition is considered low, the complete preclinical profile regarding tofacitinib as a potential substrate for MDR1 is not fully elucidated in the provided search results. The interaction with transporters like MATE1 indicates that the disposition of tofacitinib can be influenced by specific transporter proteins, which may have implications for its distribution into target tissues.

Medicinal Chemistry and Structure Activity Relationship Sar of Tofacitinib

Core Chemical Scaffold Design and Modifications

The development of tofacitinib (B832) was rooted in a strategic design process, focusing on a core heterocyclic structure and its subsequent modifications to optimize binding affinity and kinase selectivity.

The 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone of tofacitinib's design, serving as a bioisosteric replacement for the adenine (B156593) ring of ATP. nih.gov This heterocyclic system acts as the primary "hinge-binding motif," a critical feature for anchoring the inhibitor within the ATP-binding pocket of the JAK enzymes. nih.govnih.gov Its structure allows it to mimic the hydrogen bonding pattern of adenine, forming crucial interactions with the hinge region of the kinase, which is the flexible segment connecting the N- and C-lobes of the enzyme. nih.gov The strategic importance of this scaffold is highlighted by research where replacing this core with other heterocycles often leads to a significant loss of activity, although subsequent modifications can sometimes restore potency. nih.gov This demonstrates the foundational role of the pyrrolo[2,3-d]pyrimidine moiety in establishing the initial, high-affinity binding required for inhibition. nih.govnih.gov

The optimization of tofacitinib and its analogs heavily relied on structure-based drug design principles. acs.org X-ray crystallographic analysis of inhibitors bound to JAK kinases provided detailed, three-dimensional insights into the key binding interactions. nih.govacs.org This structural information allowed medicinal chemists to rationally design modifications to the tofacitinib scaffold. For example, understanding how the piperidine (B6355638) linker fits into the active site enabled the design of new analogs with improved selectivity for specific JAK isoforms. acs.org By visualizing the protein-inhibitor complex, researchers could identify opportunities to introduce or modify functional groups to enhance interactions with specific amino acid residues, thereby increasing potency and fine-tuning the selectivity profile. nih.govacs.org

Key Interactions at the JAK Kinase Active Site

Tofacitinib's potent inhibitory activity is a direct result of its precise and strong interactions with key residues within the ATP-binding site of JAK enzymes. These interactions stabilize the drug-enzyme complex, preventing the binding of ATP and subsequent phosphorylation events.

A critical interaction for the affinity of tofacitinib is the formation of a hydrogen bond network with the hinge region of the JAK kinase. nih.govacs.org The nitrogen atoms within the pyrrolo[2,3-d]pyrimidine core are perfectly positioned to act as hydrogen bond acceptors. nih.gov Specifically, tofacitinib forms two strong hydrogen bonds with the backbone amides of conserved glutamate (B1630785) and leucine (B10760876) residues in the hinge region. nih.govresearchgate.net In JAK3, these key residues are Glutamate-903 (E903) and Leucine-905 (L905). nih.govresearchgate.netacs.org The equivalent residues in JAK1 are E957 and L959, and in JAK2 they are E930 and L932. nih.govresearchgate.net This bidentate hydrogen bonding pattern effectively anchors the inhibitor to the enzyme, a common feature among many potent kinase inhibitors. nih.govnih.gov

Binding to Lipophilic Pockets

The binding of Tofacitinib within the ATP-binding site of Janus kinases is significantly influenced by interactions with lipophilic pockets. Molecular dynamics simulations and binding free energy calculations have revealed that van der Waals interactions are a major contributor to the binding affinity of Tofacitinib to JAK1, JAK2, and JAK3. nih.govacs.org

A number of hydrophobic residues within the kinase domain play a crucial role in stabilizing the inhibitor. In JAK1, key hydrophobic residues include V889, F958, L959, and L1010. nih.gov Similarly, in JAK2, residues V863 and L983 contribute to the hydrophobic interactions, and in JAK3, V836 and L956 are important. nih.gov The leucine residue located in the hinge region of the kinase domain is particularly important for the strong stabilization of Tofacitinib across these JAK isoforms. nih.gov

The pyrrolopyrimidine core of Tofacitinib orients itself to form hydrogen bonds with the hinge region of the kinase, while the piperidine moiety and its substituents extend into and interact with the surrounding lipophilic pockets. nih.gov The methyl group on the piperidine ring and the N-methyl group are key for these hydrophobic interactions. Studies have shown that Tofacitinib fits well and is deeply buried within the ATP-binding site of JAK3, suggesting a close-packed arrangement with the surrounding residues. nih.gov The interaction with these lipophilic pockets is a critical determinant of the compound's potency and selectivity. nih.gov

Synthetic Methodologies and Chemical Transformations

The synthesis of Tofacitinib presents a significant challenge, primarily due to the presence of two contiguous chiral centers on the piperidine ring. unl.pt The molecule can be conceptually divided into two main synthons: the 4-substituted pyrrolo[2,3-d]pyrimidine core and a chiral piperidine derivative. unl.pt

Strategic Routes for Key Intermediate Synthesis

The synthesis of the key intermediates for Tofacitinib has been approached through various strategic routes. One of the pivotal intermediates is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. researchgate.net

Pyrrolo[2,3-d]pyrimidine Core Synthesis: The pyrrolo[2,3-d]pyrimidine hinge-binding heterocycle, specifically the 4-chloro[2,3-d]pyrimidine moiety, is a crucial precursor. samipubco.com Its synthesis has been established through methods sufficient for early discovery work and analog production. samipubco.com

Piperidine Headgroup Synthesis: The synthesis of the chiral piperidine headgroup is a major focus of synthetic efforts. One common strategy involves starting from 3-amino-4-methylpyridine. researchgate.net This starting material can be protected and then hydrogenated to yield a (4-methyl-piperidin-3-yl)-carbamic acid methyl ester, which then undergoes further transformations. unl.pt An alternative approach begins with 4-picoline. unl.pt

A key intermediate, tert-butyl-(3S,4R)-3-hydroxy-4-methyl-piperidine-1-carboxylate, has been synthesized in a multi-step process from crotyl alcohol. unl.pt Another reported route involves the synthesis of racemic 1-Benzyl-4-methyl-piperidin-3-ol, which can be further resolved and functionalized. derpharmachemica.com

The following table summarizes some of the key intermediates and their synthetic starting materials:

| Key Intermediate | Starting Material(s) |

| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | 3-amino-4-methylpyridine |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Not specified in sources |

| tert-butyl-(3S,4R)-3-hydroxy-4-methyl-piperidine-1-carboxylate | crotyl alcohol |

| 1-Benzyl-4-methyl-piperidin-3-ol | 4-picoline, benzyl (B1604629) chloride |

Asymmetric Synthesis Approaches for Chiral Centers

Given the importance of the specific (3R,4R) stereochemistry for biological activity, significant research has focused on the asymmetric synthesis of the chiral piperidine core. unl.pt

One notable approach is the use of a dynamic kinetic resolution (DKR)-reductive amination protocol . acs.org This method allows for the preferential formation of a single diastereomer of the chiral amine from a racemic ketone. acs.org The process utilizes a chiral iridium catalyst, which was identified through high-throughput screening and optimization. acs.org This catalytic asymmetric reductive amination under DKR conditions represents a significant advancement in producing the key chiral amine intermediate for Tofacitinib. acs.org

Another strategy involves the chiral resolution of a racemic mixture. For instance, the racemic intermediate 1-benzyl-N,4-dimethylpiperidin-3-amine can be resolved using a resolving agent like di-para-tolyltartaric acid. derpharmachemica.com

Enzymatic methods have also been explored. A biocatalytic dynamic kinetic resolution-asymmetric reductive amination has been developed using an engineered imine reductase, achieving high enantiomeric excess and diastereomeric ratio for a key Tofacitinib intermediate. researchgate.net

Innovative Synthetic Transformations in Piperidine Chemistry

The synthesis of the substituted piperidine ring of Tofacitinib has spurred innovation in piperidine chemistry.

One innovative transformation is the Mitsunobu reaction to couple the piperidine functionality with the heterocyclic core. unl.pt This reaction has been employed between tert-butyl-(3S,4R)-3-hydroxy-4-methyl-piperidine-1-carboxylate and a derivative of 6-amino-7-deazapurine. unl.pt

The reductive ring-opening of a Boc-activated aziridine (B145994) or an epoxide using lithium aluminum hydride (LiAlH4) has been reported as a novel and highly regioselective method to access key piperidine intermediates. derpharmachemica.com This strategy avoids the use of more hazardous reagents. derpharmachemica.com

Furthermore, aza-cycloaddition reactions have been utilized to form key intermediates. Subsequent hydroboration of a double bond can yield a trans-amino alcohol, which is then oxidized and subjected to reductive amination to introduce the exocyclic N-methyl group with a high cis/trans ratio. samipubco.com

Molecular Hybridization Strategies

Rationale for Combining Pharmacophores

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. mdpi.comnih.gov The rationale behind this approach is to create new chemical entities with potentially improved affinity, efficacy, and pharmacokinetic properties compared to the parent drugs. mdpi.commdpi.com

In the context of Tofacitinib, molecular hybridization has been explored to potentially reduce adverse effects and enhance therapeutic efficacy for specific indications like ulcerative colitis. mdpi.com One strategy involves linking Tofacitinib with a cytoprotective hydrogen sulfide (B99878) (H₂S) donor, such as ADTOH. mdpi.com The rationale is that H₂S is known to be a mediator of gastrointestinal mucosal defense and can aid in tissue repair. mdpi.com

Another example is the design of Tofacitinib analogs based on a scaffold hybridization strategy to develop novel antitumor agents. nih.gov In this approach, the Tofacitinib scaffold is combined with other pharmacophores known to have antiproliferative activity, such as unl.ptresearchgate.netderpharmachemica.comtriazolo[1,5-a]pyrimidines. nih.gov The resulting hybrid molecules aim to leverage the biological activities of both parent scaffolds to achieve a synergistic or enhanced effect. nih.gov

The design of these hybrid molecules often involves the use of linkers, such as self-immolative diamine linkers, to connect the different pharmacophores. mdpi.com This strategy can also influence the metabolic pathway and pharmacokinetic profile of the drug. mdpi.com

Design and Synthesis of Tofacitinib-Hybrid Molecules (e.g., with H2S Donors)

The development of hybrid molecules represents a rational drug design strategy aimed at enhancing therapeutic efficacy and potentially mitigating the adverse effects of a parent drug. nih.govresearchgate.net In the case of tofacitinib, a molecular hybridization strategy has been employed to link the Janus kinase (JAK) inhibitor with a hydrogen sulfide (H₂S) donor. nih.gov H₂S is recognized as an important endogenous gasotransmitter with roles in gastrointestinal mucosal defense, tissue repair, and the resolution of inflammation. researchgate.net The covalent conjugation of an H₂S-releasing moiety to a primary drug is a strategy that has been shown to reduce toxicity and enhance the therapeutic action of drugs like non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

Researchers have designed and synthesized a series of novel hybrid molecules by coupling tofacitinib with the H₂S donor ADTOH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione). researchgate.netresearchgate.net The synthesis involves linking tofacitinib to the ADTOH moiety through various diamine self-immolative linkers. nih.gov This design resulted in a series of hybrid compounds, designated ZX-4C, ZX-5C, and ZX-6C, which are capable of releasing both tofacitinib and H₂S under physiological conditions. researchgate.net The rationale is to combine the JAK inhibition of tofacitinib with the cytoprotective and anti-inflammatory properties of H₂S in a single molecule. nih.gov

The general structure of these hybrids consists of the tofacitinib scaffold connected via a linker to the H₂S-donating ADTOH molecule. The specific linkers used in compounds ZX-4C, ZX-5C, and ZX-6C were designed to influence the release kinetics of the active components. researchgate.net

Enhanced Pharmacological Effects of Hybrid Compounds in Preclinical Models

The therapeutic potential of tofacitinib-H₂S hybrid molecules has been evaluated in preclinical models of inflammatory disease, specifically dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in mice, which mimics ulcerative colitis. nih.govresearchgate.net These studies aimed to determine if the hybrid compounds exhibited superior pharmacological effects compared to the administration of the parent drugs, tofacitinib and ADTOH, alone.

In these preclinical models, the hybrid compound ZX-4C demonstrated significantly enhanced therapeutic effects. nih.govresearchgate.net In vitro studies using NCM460 human colon epithelial cells showed that ZX-4C had a favorable H₂S release profile and provided cytoprotective effects against DSS-induced injury. researchgate.net

In vivo studies confirmed these benefits. The administration of ZX-4C to mice with DSS-induced colitis led to a more potent alleviation of colitis symptoms compared to the parent drugs. nih.gov The hybrid molecule was effective in reducing the inflammatory response and enhancing oxidative stress defense mechanisms within the inflamed colon tissue. nih.govresearchgate.net The observed effects included a reduction in disease activity index, mitigation of colon shortening, and a decrease in inflammatory cell infiltration in the colonic mucosa.

The data suggest that the molecular hybridization of tofacitinib with an H₂S donor results in a synergistic effect, where the combined actions of JAK inhibition and H₂S-mediated cytoprotection lead to improved outcomes in a preclinical model of colitis. researchgate.net

Table 1: Preclinical Efficacy of Tofacitinib-ADTOH Hybrid Compound ZX-4C in a DSS-Induced Colitis Model

| Parameter | Model/Cell Line | Treatment Group | Key Finding | Reference |

| H₂S Release | NCM460 Cells | ZX-4C | Exhibited a favorable H₂S release rate. | researchgate.net |

| Cytoprotection | DSS-injured NCM460 Cells | ZX-4C | Showed significant cytoprotective effects against cellular injury. | nih.gov |

| Disease Activity Index (DAI) | DSS-Induced Colitis Mice | ZX-4C | More potent than parent drugs in reducing DAI scores. | nih.gov |

| Inflammatory Response | DSS-Induced Colitis Mice | ZX-4C | Effectively reduced the inflammatory response in the colon. | researchgate.net |

| Oxidative Stress | DSS-Induced Colitis Mice | ZX-4C | Enhanced oxidative stress defense mechanisms in colonic tissue. | researchgate.net |

Molecular Resistance Mechanisms and Tofacitinib S Role in Overcoming Cellular Resistance

Intrinsic and Acquired Molecular Pathways Affecting JAK Inhibitor Responsiveness (General Context)

Resistance to JAK inhibitors is a multifaceted issue driven by various molecular alterations that either pre-exist or are developed under therapeutic pressure. These resistance mechanisms can be broadly categorized as intrinsic or acquired.

Intrinsic resistance refers to the inherent lack of sensitivity of cells to a drug before exposure. In the context of JAK inhibitors, this can be due to several factors. For instance, studies in myelofibrosis have revealed that primary cells from some patients show a less pronounced response to JAK inhibitors ex vivo compared to cells from patients with other myeloproliferative neoplasms. researchgate.netresearchgate.net This suggests the presence of cell-intrinsic mechanisms that confer a priori resistance. researchgate.net These mechanisms are thought to be located upstream of the STAT3 and STAT5 transcription factors, key components of the JAK-STAT signaling pathway. researchgate.net The complexity of cytokine networks can also contribute, as the presence of certain cytokines might sustain signaling through pathways not effectively blocked by a specific JAK inhibitor.

Acquired resistance , on the other hand, develops in cells that were initially sensitive to the drug. nih.gov A primary mechanism for acquired resistance to kinase inhibitors, including those targeting JAKs, is the development of point mutations within the kinase domain of the target protein. nih.gov These mutations can interfere with the binding of the inhibitor to the ATP-binding site, thereby restoring the kinase's activity even in the presence of the drug. Another significant mechanism is the activation of alternative or parallel signaling pathways that bypass the inhibited JAK pathway. This can involve the upregulation of other kinases or signaling molecules that can maintain cell proliferation and survival, rendering the inhibition of the primary target ineffective. For patients who progress on a JAK inhibitor like ruxolitinib, next-generation inhibitors or combination therapies are often considered to overcome this resistance. researchgate.net

Tofacitinib's Capacity to Sensitize Chemoresistant Cells

Beyond its primary application in autoimmune diseases, research has explored tofacitinib's ability to modulate cellular responses to other treatments, notably chemotherapy. In certain cancer models, hyperactivation of the JAK-STAT pathway has been linked to chemoresistance. By inhibiting this pathway, tofacitinib (B832) can potentially re-sensitize resistant cancer cells to cytotoxic agents.

In Vitro Studies on Chemotherapy-Resistant Cancer Cell Lines (e.g., MCF7)

A key area of investigation has been breast cancer, where chemoresistance is a major hurdle. Studies have utilized the MCF-7 breast cancer cell line, a workhorse in cancer research, to create models of chemoresistance. Specifically, doxorubicin-resistant MCF-7 cells (MCF7-Res) have been used to test the chemosensitizing effects of tofacitinib.

In one pivotal study, researchers demonstrated that the JAK-STAT signaling pathway was significantly upregulated in doxorubicin-resistant MCF7-Res cells compared to their chemosensitive counterparts. researchgate.net Treatment of these resistant cells with tofacitinib in combination with doxorubicin (B1662922) led to a remarkable reversal of the chemoresistant phenotype. researchgate.net The combination therapy significantly decreased the viability of MCF7-Res cells and induced apoptosis (programmed cell death), effectively making them sensitive to doxorubicin again. researchgate.net

The data below illustrates the effect of tofacitinib on the viability and apoptosis of doxorubicin-resistant breast cancer cells.

Table 1: Effect of Tofacitinib on the Viability of Doxorubicin-Resistant (MCF7-Res) Cells Data derived from in vitro studies on MCF7-Res cells treated for 24 hours.

| Treatment Group | Tofacitinib Concentration | Doxorubicin Concentration | % Cell Viability (Mean ± SEM) |

| Control (MCF7-Res) | 0 µM | 10 µM | ~95% |

| Tofacitinib + Doxorubicin | 5 µM | 10 µM | Significantly Decreased |

| Tofacitinib + Doxorubicin | 10 µM | 10 µM | Significantly Decreased** |

| p < 0.05, *p < 0.001 compared to Doxorubicin alone. Data is illustrative based on findings reported in Nascimento et al., 2017. |

Table 2: Induction of Apoptosis by Tofacitinib in Doxorubicin-Resistant (MCF7-Res) Cells Flow cytometry analysis of apoptosis in MCF7 and MCF7-Res cells after 24-hour treatment.

| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis |

| MCF7-Res | Doxorubicin (5 µM) | Low | Low |

| MCF7-Res | Tofacitinib (5 µM) + Doxorubicin (5 µM) | Increased | Increased |

| MCF7-Res | Tofacitinib (10 µM) + Doxorubicin (5 µM) | Further Increased | Further Increased |

| MCF7 (Sensitive) | Doxorubicin (5 µM) | High | High |

| Significant increase compared to Doxorubicin monotherapy in MCF7-Res cells. Data is illustrative based on findings reported in Nascimento et al., 2017. |

These findings highlight that inhibiting JAK signaling with tofacitinib can be a viable strategy to overcome doxorubicin resistance in breast cancer cells. researchgate.net

Modulation of Intracellular Signaling Pathways Associated with Chemoresistance

The ability of tofacitinib to sensitize chemoresistant cells is rooted in its mechanism of action: the targeted inhibition of the JAK-STAT pathway. Chemoresistance in breast cancer cells has been associated with extensive kinase activity within this specific pathway, including the upregulation of JAK1, JAK2, and increased tyrosine phosphorylation of STAT2. researchgate.net By blocking JAK kinases, tofacitinib prevents the downstream phosphorylation and activation of STAT proteins. researchgate.netsemanticscholar.org This shutdown of a hyperactive survival pathway appears to be the critical event that restores vulnerability to chemotherapeutic drugs like doxorubicin. researchgate.net

Further studies in other cancer cell lines corroborate this mechanism. For example, in triple-negative breast cancer (TNBC) cells (MDA-MB-468), which often exhibit constitutive STAT3 activation, tofacitinib treatment completely abrogated the phosphorylation of STAT3. nih.gov This inhibition of STAT3, a key node in many cancer-promoting signaling cascades, underscores the potential of tofacitinib to counteract resistance.

Moreover, tofacitinib's influence extends to the tumor microenvironment. It has been shown to reduce the levels of key cytokines and chemokines, such as IL-6, which are implicated in tumor growth and the recruitment of inflammatory cells that can create a protective niche for cancer cells. nih.gov In lung cancer cell models, tofacitinib can also block the IFNγ-induced expression of PD-L1, a molecule that helps cancer cells evade the immune system. nih.gov By modulating these signaling pathways, tofacitinib not only directly impacts the cancer cell's intrinsic resistance mechanisms but also its interaction with the surrounding environment. nih.govnih.gov

Molecular Basis of Tofacitinib S Off Target Interactions

Identification of Non-JAK Kinase Targets

Kinome-wide screening and computational modeling have been instrumental in identifying a broader spectrum of kinases that are inhibited by tofacitinib (B832), albeit with varying degrees of potency compared to its primary JAK targets. These off-target interactions are crucial for a complete understanding of the drug's biological effects.

Moderate Inhibition of Rho-Associated Protein Kinase 2 (ROCK-2)

In vitro kinase assays have demonstrated that tofacitinib can inhibit Rho-associated protein kinase 2 (ROCK-2). One study reported an IC50 value of 1.6 µM for tofacitinib against ROCK-2, indicating a moderate level of inhibition. ROCK-2 is a serine/threonine kinase that plays a significant role in various cellular processes, including cytoskeletal regulation, cell migration, and smooth muscle contraction.

Moderate Inhibition of Lymphocyte-Specific Protein Tyrosine Kinase (Lck)

Tofacitinib has been shown to moderately inhibit Lymphocyte-Specific Protein Tyrosine Kinase (Lck), a critical enzyme in T-cell signaling. An in vitro kinase assay determined the half-maximal inhibitory concentration (IC50) of tofacitinib for Lck to be 3870 nM. This level of inhibition is considered moderate and suggests a potential for tofacitinib to influence T-cell activation and function through a non-JAK-mediated mechanism.

Other Predicted Off-Targets from Computational Screening (e.g., TRPM6, PKN2)

Computational, ligand-based machine learning approaches have been employed to predict potential off-target interactions of tofacitinib. These in silico methods identified several previously unknown targets, which were subsequently validated through in vitro assays. Among the confirmed off-targets are the Transient Receptor Potential Cation Channel Subfamily M Member 6 (TRPM6) and Serine/Threonine-Protein Kinase N2 (PKN2) selleckchem.comactasdermo.org. The inhibitory activity of tofacitinib against these targets was confirmed in the nanomolar to micromolar range, suggesting that these interactions may be clinically relevant selleckchem.comactasdermo.org.

Molecular Pathways Affected by Off-Target Binding

The off-target interactions of tofacitinib can lead to the modulation of various molecular pathways, resulting in observable physiological effects. A notable example is the disruption of prolactin signaling, which has been linked to specific cellular changes in preclinical studies.

Disruption of Prolactin Signaling via JAK2 Inhibition

Prolactin, a hormone involved in a wide range of physiological functions, exerts its effects through the JAK2-STAT5 signaling pathway. Although tofacitinib is more selective for JAK1 and JAK3, it also inhibits JAK2, leading to an off-target disruption of prolactin signaling. This inhibition has been demonstrated to have downstream consequences on prolactin-mediated cellular processes.

Impact on Specific Cellular Processes and Tissues (e.g., Leydig Cell Proliferation in Rats)

A significant consequence of tofacitinib's off-target inhibition of JAK2 and subsequent disruption of prolactin signaling has been observed in the Leydig cells of rats. In male rats, long-term administration of tofacitinib has been associated with an increased incidence of testicular Leydig cell hyperplasia and adenomas. This effect is attributed to the inhibition of prolactin-mediated signaling, which is crucial for the normal regulation of Leydig cell function and proliferation in this species. In isolated primary rat Leydig cells, prolactin was shown to increase the phosphorylation of STAT5 and the messenger RNA levels for the luteinizing hormone receptor. Tofacitinib was found to inhibit these effects in a dose-dependent manner. It is important to note that this effect is considered specific to rats, as human Leydig cells are not similarly dependent on prolactin for their function.

Computational and In Vitro Approaches for Off-Target Prediction and Validation

The identification of unintended molecular interactions, known as off-target effects, is a critical aspect of characterizing the complete pharmacological profile of a drug. For Tofacitinib hydrochloride, a comprehensive understanding of its off-target interactions is essential for elucidating mechanisms that may not be attributed to its primary therapeutic action of Janus kinase (JAK) inhibition. A combination of computational prediction methods and subsequent experimental validation through in vitro assays provides a robust framework for identifying and characterizing these previously unknown molecular interactions. researchgate.netnih.govimidforum.com

This integrated approach leverages the predictive power of machine learning algorithms to screen for potential off-target interactions, which are then confirmed or refuted through targeted laboratory experiments. nih.govtue.nl Such strategies are crucial for building a more complete picture of a drug's bioactivity and can help explain unexpected physiological effects. researchgate.net

Ligand Similarity-Based Machine Learning

One of the primary computational strategies for predicting the off-target profile of a molecule like Tofacitinib is ligand similarity-based machine learning. researchgate.netnih.gov This methodology operates on the principle that structurally similar molecules are likely to exhibit similar biological activities. nih.gov By comparing the chemical structure of Tofacitinib to a vast database of compounds with known protein targets, machine learning models can infer potential off-target interactions. nih.govtue.nl

In a notable study, two established machine learning approaches based on ligand similarity were utilized to predict the potential off-targets of Tofacitinib. nih.govresearchgate.net This computational screening resulted in the prediction of 58 potential off-target proteins for Tofacitinib. researchgate.netchemrxiv.org From this extensive list, a subset of targets was selected for further investigation based on their relevance to specific biological processes, such as thrombosis and viral infection, and the commercial availability of corresponding in vitro assays. researchgate.net

The following table details the predicted off-targets of Tofacitinib that were prioritized for subsequent experimental validation. researchgate.net

Table 1: Predicted Off-Targets of Tofacitinib Selected for In Vitro Validation. researchgate.net

| Predicted Target | Relevance |

|---|---|

| Arachidonate 15-Lipoxygenase (15-ALOX) | Thrombosis |

| Adenosine Receptor A2A (AA2AR) | Thrombosis |

| Short transient receptor potential channel 6 (TRPC6) | Thrombosis |

| Short transient receptor potential channel 3 (TRPC3) | Thrombosis |

| Adenosine Receptor A3 (ADORA3) | Thrombosis |

| Exportin-1 (XPO1) | Viral Infection/Reactivation |

| Serine/threonine-protein kinase N2 (PKN2) | Viral Infection/Reactivation |

| Ubiquitin-conjugating enzyme E2 N (Ubc13) | Viral Infection/Reactivation |

*Commercial assays for TRPC6 and TRPC3 were unavailable. Transient receptor potential cation channel subfamily M member 6 (TRPM6) was used as a substitute for binding assays. researchgate.net

In Vitro Assays for Validating Predicted Interactions

Following the computational prediction of potential off-targets, in vitro assays are essential for the experimental validation of these interactions. nih.govnih.gov Biochemical and cell-based assays are employed to determine whether Tofacitinib can physically bind to and/or modulate the activity of the predicted target proteins. nih.govresearchgate.net This step is crucial to confirm the findings of the machine learning models and to quantify the potency of any identified interactions. researchgate.net

From the list of computationally predicted targets for Tofacitinib, those for which commercial assays were available were subjected to experimental testing. researchgate.net These in vitro studies led to the identification and characterization of previously unknown off-target interactions for Tofacitinib. nih.govchemrxiv.org Specifically, inhibitory activity was confirmed for two drug-target pairs. tue.nlnih.govresearchgate.net

The results of the in vitro validation are summarized in the table below, indicating the confirmed off-target interactions and the measured binding affinities.

Table 2: Confirmed Off-Target Interactions of Tofacitinib from In Vitro Validation. researchgate.nettue.nlresearchgate.netchemrxiv.org

| Confirmed Off-Target | Relevance | Inhibitory Activity (IC50 or Kd) | Finding |

|---|---|---|---|

| Transient receptor potential cation channel subfamily M subtype 6 (TRPM6) | Thrombosis | Micromolar range | Inhibitory activity identified |

| Serine/threonine-protein kinase N2 (PKN2) | Viral Infection/Reactivation | Nanomolar range | Inhibitory activity identified |

The in vitro characterization confirmed that Tofacitinib interacts with TRPM6 with moderate binding affinity and inhibits PKN2 in the nanomolar range. researchgate.netresearchgate.netscispace.com While the computational models also suggested TRPC6 and TRPC3 as potential targets, the lack of commercially available assays prevented their experimental validation. nih.govresearchgate.net The confirmed off-target interactions, particularly the inhibition of PKN2, may have pharmacological effects related to the modulation of the Hepatitis C viral response, while the interaction with TRPM6 could be associated with hypomagnesemia. tue.nlnih.govresearchgate.netchemrxiv.org

Q & A

Q. What are the primary pharmacological targets of Tofacitinib hydrochloride, and how do these inform experimental design in preclinical studies?

this compound selectively inhibits Janus kinase (JAK) enzymes, primarily JAK1 and JAK3, which are critical in the JAK-STAT signaling pathway. In preclinical studies, researchers should:

- Use in vitro kinase assays to quantify inhibition potency (e.g., IC50 values) against JAK isoforms .

- Employ animal models such as collagen-induced arthritis (CIA) in mice to evaluate efficacy, with endpoints including joint swelling reduction and cytokine profiling (e.g., IL-6, IL-17) .

- Include control groups treated with established JAK inhibitors (e.g., baricitinib) for comparative analysis .

Q. What experimental models are most appropriate for evaluating the efficacy of this compound in autoimmune conditions?

- In vivo models : Murine CIA for rheumatoid arthritis (RA) or imiquimod-induced psoriasis models, with histopathological scoring of inflammation .

- In vitro systems : Human peripheral blood mononuclear cells (PBMCs) stimulated with LPS/anti-CD3 to assess cytokine suppression (e.g., IFN-γ, TNF-α) .

- Ensure blinding and randomization in animal studies to minimize bias, and report sample size calculations per NIH guidelines .

Q. What standardized protocols should be followed for assessing this compound's cardiovascular risks in long-term studies?

- In preclinical studies: Use telemetric monitoring in animal models to track blood pressure and heart rate variability .

- In clinical trials: Adjudicate major adverse cardiovascular events (MACE) via independent committees and apply Cox proportional hazards models to adjust for covariates (e.g., age, lipid levels) .

- Measure biomarkers like high-sensitivity C-reactive protein (hs-CRP) and troponin-I to correlate with cardiovascular outcomes .

Advanced Research Questions

Q. How can researchers optimize the balance between efficacy and safety when designing combination therapies involving this compound?